Levalbuterol
概要
説明
Levalbuterol is used to prevent or treat bronchospasm in patients with asthma and other lung diseases . It belongs to the family of medicines known as adrenergic bronchodilators . These are medicines that are breathed in through the mouth to open up the bronchial tubes (air passages) in the lungs .
Synthesis Analysis
The synthesis of Levalbuterol involves several steps . It starts with the reaction of a compound with formaldehyde and acetic oxide to obtain another compound . This compound is then bromized to obtain a third compound . Asymmetric reduction is performed on this compound to obtain a fourth compound . This compound is then prepared under an alkaline condition to obtain a fifth compound . Finally, this compound reacts with tert-butylamine, and simultaneously the protecting groups are removed, thereby obtaining Levalbuterol .Molecular Structure Analysis
Levalbuterol has a molecular structure similar to epinephrine . It binds selectively to β2-adrenergic receptors within the airways, promoting relaxation of airway smooth muscle .Chemical Reactions Analysis
Basic investigations indicate that racemic albuterol and levalbuterol can produce effects that favor asthma remediation, including corticosteroid amplification and reduction of inflammatory mediators .Physical And Chemical Properties Analysis
Levalbuterol has a molecular formula of C13H21NO3 . Its average mass is 239.311 Da and its monoisotopic mass is 239.152145 Da .科学的研究の応用
Asthma Management in Pediatrics and Adults
Levalbuterol is widely recognized for its efficacy in managing asthma symptoms in both pediatric and adult patients. It acts as a bronchodilator, which is essential in relieving acute episodes of bronchoconstriction. Studies have shown that Levalbuterol can achieve clinically comparable bronchodilation with doses that significantly reduce β-mediated side effects compared to racemic albuterol .
Chronic Obstructive Pulmonary Disease (COPD)
In the treatment of COPD, Levalbuterol has been utilized for its bronchodilatory effects. Clinical studies indicate that nebulized Levalbuterol at a dose of 1.25 mg produces greater bronchodilation than the standard 2.5-mg dose of racemic albuterol .
Reduction of β-Agonist Side Effects
Levalbuterol’s primary mechanism of action is not impeded by (S)-albuterol, which is present in racemic albuterol. This allows Levalbuterol to provide effective bronchodilation while substantially lessening β-mediated side effects, such as tachycardia and tremor .
Cost-Effectiveness in Asthma Treatment
The use of Levalbuterol may afford a cost benefit in the treatment of asthma. By reducing the need for higher doses and minimizing side effects, it could potentially lower the overall cost associated with long-term asthma management .
Mechanism of Action and Receptor Specificity
Levalbuterol targets the β2-adrenergic receptors in the airway smooth muscle, leading to muscle relaxation and bronchodilation. Its selective action on these receptors minimizes the cardiovascular effects often associated with non-selective β-agonists .
Role in Combination Therapies
Levalbuterol is often used in combination with inhaled corticosteroids as a disease-controller in asthma treatment. This combination is considered a mainstay in the management of asthma, providing both immediate relief and long-term control .
Impact on Long-Term Therapy of Respiratory Diseases
Further clinical studies are required to determine the impact of Levalbuterol on the long-term therapy of respiratory diseases. Its safety and efficacy advantages suggest that it could play a significant role in the chronic management of such conditions .
Potential in Treating Other Pulmonary Diseases
Research is ongoing to extend the observations of Levalbuterol’s efficacy to the treatment of other pulmonary diseases beyond asthma and COPD. Its unique pharmacologic properties make it a candidate for broader applications in respiratory medicine .
Safety And Hazards
Levalbuterol may cause serious types of allergic reactions, including anaphylaxis, which can be life-threatening and requires immediate medical attention . It may also cause wheezing, choking, or other breathing problems after use . Other side effects include pounding heartbeats or fluttering in your chest, worsening asthma symptoms, or low potassium .
特性
IUPAC Name |
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAUXUAQIAJITI-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187964 | |
Record name | Levalbuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
β2 adrenergic receptors on airway smooth muscle are Gs coupled and their activation by levosalbutamol leads to activation of adenylate cyclase and to an increase in the intracellular concentration of 3',5'-cyclic adenosine monophosphate (cyclic AMP). Increased cyclic AMP activates protein kinase A which itself inhibits the phosphorylation of myosin produces lower intracellular ionic calcium concentrations, inducing muscle relaxation. Increased cyclic AMP concentrations are also associated with the inhibition of the release of mediators from mast cells in the airways, potentially contributing to its benefit in asthma attacks. | |
Record name | Levosalbutamol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13139 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Levalbuterol | |
CAS RN |
34391-04-3 | |
Record name | (-)-Salbutamol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34391-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levalbuterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034391043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levosalbutamol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13139 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levalbuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzenedimethanol, α1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-, (α1R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVALBUTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDN2NBH5SS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。